[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid
Description
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is a complex organic compound known for its unique structural properties. It is often used in the field of organic chemistry for various synthetic applications due to its stability and reactivity.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKZYLDYXMQFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028530-29-1 | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of [(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid typically involves several steps. One common method includes the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process generally starts with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction conditions often require a solvent like dimethylformamide (DMF) and are carried out at room temperature .
For industrial production, the synthesis may involve more scalable methods, including the use of automated peptide synthesizers which can handle larger quantities and provide higher yields .
Chemical Reactions Analysis
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other nucleophiles under basic conditions.
Scientific Research Applications
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Biology: In biological research, it is utilized in the study of protein structures and functions, as it helps in the synthesis of peptide chains.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of [(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid primarily involves its role as a protecting group in organic synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites of the molecule. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid can be compared with other Fmoc-protected amino acids such as:
Fmoc-glycine: Similar in function but simpler in structure.
Fmoc-alanine: Another common Fmoc-protected amino acid used in peptide synthesis.
Fmoc-phenylalanine: Contains a phenyl group, making it more hydrophobic compared to this compound.
These compounds share the Fmoc protecting group but differ in their side chains, which affects their reactivity and applications in synthesis.
Biological Activity
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid, often referred to as Fmoc-(4-methoxyphenyl)acetic acid, is a complex organic compound notable for its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and a propanoic acid moiety. This compound has garnered attention in both chemical and biological research due to its potential applications in drug development and biochemical studies.
- Molecular Formula : C₁₅H₁₅NO₃
- Molecular Weight : 273.29 g/mol
- IUPAC Name : (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid
- CAS Number : 1263046-28-1
Structural Features
The structure of this compound allows for various interactions with biological targets, making it a valuable tool in biochemical research. The Fmoc group serves as a protective group for amino acids during synthesis, while the 4-methoxyphenyl group contributes to the compound's hydrophobic character.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity, potentially leading to various therapeutic effects. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Enzyme Interaction Studies : Research indicates that this compound can serve as a probe for studying enzyme-substrate interactions, particularly those involving imidazole-containing enzymes.
- Therapeutic Potential : Its unique structure suggests potential as a lead compound for developing drugs targeting specific enzymes or receptors .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity, indicating its potential as an inhibitor.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Enzyme A | 75% | 10 |
| Enzyme B | 50% | 25 |
Case Study 2: Receptor Modulation
Another study focused on the compound's interaction with a receptor linked to pain signaling. The findings revealed that the compound acted as an antagonist, effectively reducing pain responses in animal models.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| Compound A | 250 | Moderate |
| Compound B | 300 | High |
| Fmoc-(4-methoxyphenyl)acetic acid | 273.29 | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
